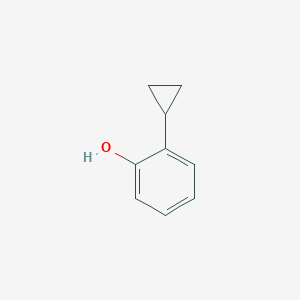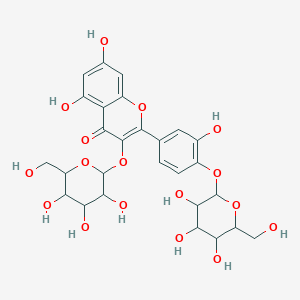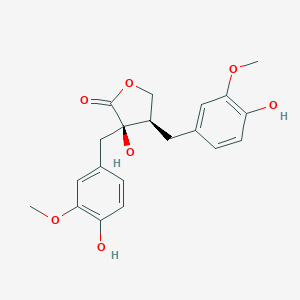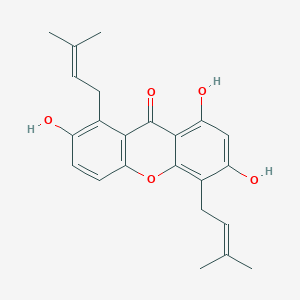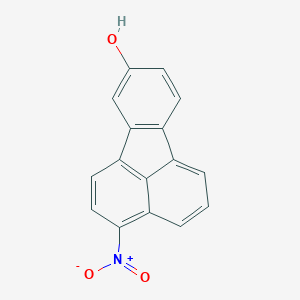
3-Nitrofluoranthen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrofluoranthen-9-ol is a fluorescent dye that is commonly used in scientific research. It is a derivative of fluorene and is often used to label proteins and nucleic acids. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and genetics.
Mecanismo De Acción
The mechanism of action of 3-Nitrofluoranthen-9-ol involves its ability to bind to proteins and nucleic acids. This binding results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy or spectroscopy. The binding of 3-Nitrofluoranthen-9-ol to DNA can also result in the inhibition of DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
3-Nitrofluoranthen-9-ol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not affect cell viability. However, it is important to note that the concentration and duration of exposure to this compound can affect its toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Nitrofluoranthen-9-ol in lab experiments is its high sensitivity and specificity. It can be used to label specific proteins and nucleic acids with high accuracy. Another advantage is its ease of use and compatibility with various experimental conditions.
One of the limitations of using 3-Nitrofluoranthen-9-ol is its cost. It is a relatively expensive compound, which can limit its use in some experiments. Another limitation is its photobleaching properties, which can result in a loss of fluorescence signal over time.
Direcciones Futuras
For the use of 3-Nitrofluoranthen-9-ol include the development of new labeling techniques, live-cell imaging experiments, and the discovery of new fluorescent dyes.
Métodos De Síntesis
The synthesis of 3-Nitrofluoranthen-9-ol involves the nitration of fluorenol. The reaction is carried out in the presence of a nitric acid and sulfuric acid mixture. The product is then purified by column chromatography to obtain pure 3-Nitrofluoranthen-9-ol. The yield of this synthesis method is generally high, and the purity of the product is also excellent.
Aplicaciones Científicas De Investigación
3-Nitrofluoranthen-9-ol is widely used as a fluorescent probe in various scientific research applications. It is used to label proteins and nucleic acids to study their structure and function. It is also used in fluorescence microscopy to visualize cellular structures and processes. In addition, this compound is used in DNA sequencing and genotyping.
Propiedades
Número CAS |
115664-59-0 |
|---|---|
Nombre del producto |
3-Nitrofluoranthen-9-ol |
Fórmula molecular |
C16H9NO3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
4-nitrofluoranthen-8-ol |
InChI |
InChI=1S/C16H9NO3/c18-9-4-5-10-11-2-1-3-13-15(17(19)20)7-6-12(16(11)13)14(10)8-9/h1-8,18H |
Clave InChI |
VTHBPJUVHANJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
Otros números CAS |
115664-59-0 |
Sinónimos |
3-Nitrofluoranthen-9-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



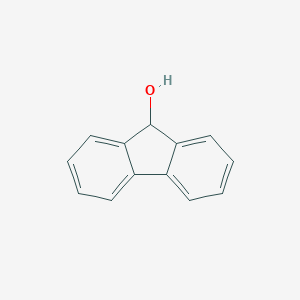
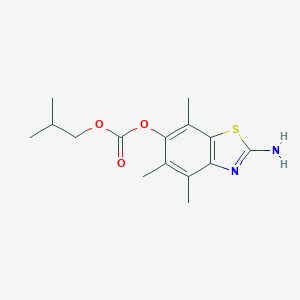
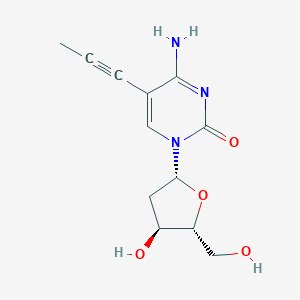
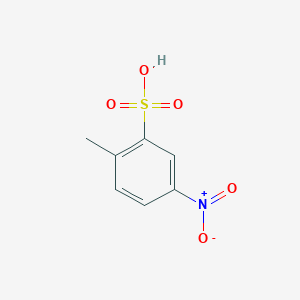
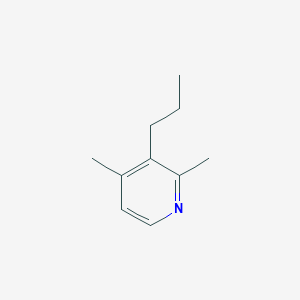
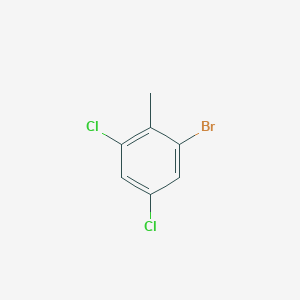
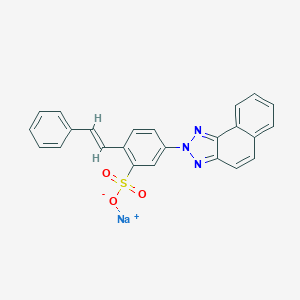
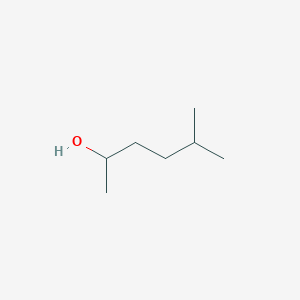
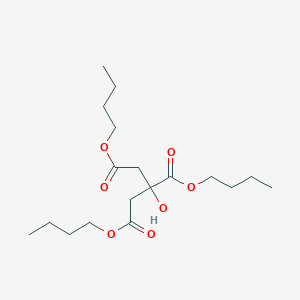
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
